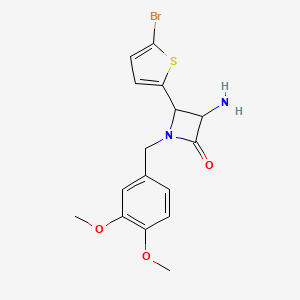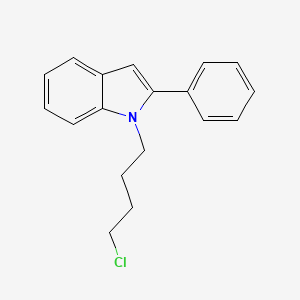
1-(4-Chlorobutyl)-2-phenylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-(4-chlorobutyl)-2-phenyl- is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(4-chlorobutyl)-2-phenyl- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-cyanoaniline to form a diazonium salt.
Fischer Indole Cyclization: The diazonium salt is then subjected to Fischer indole cyclization with 6-chlorohexanal to form the intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Nucleophilic Substitution: The final step involves nucleophilic substitution of the intermediate with appropriate reagents to obtain 1H-Indole, 1-(4-chlorobutyl)-2-phenyl-.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents to ensure efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 1-(4-chlorobutyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
1H-Indole, 1-(4-chlorobutyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and agrochemicals
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-(4-chlorobutyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to act on serotonin receptors and transporters, influencing neurotransmitter levels and signaling pathways. This interaction can lead to various pharmacological effects, including modulation of mood, anxiety, and other neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile
- 1-(4-Chlorobutyl)indole
- 5-Cyanoindole
Uniqueness
1H-Indole, 1-(4-chlorobutyl)-2-phenyl- stands out due to its unique combination of a 4-chlorobutyl group and a phenyl group attached to the indole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61205-58-1 |
|---|---|
Formule moléculaire |
C18H18ClN |
Poids moléculaire |
283.8 g/mol |
Nom IUPAC |
1-(4-chlorobutyl)-2-phenylindole |
InChI |
InChI=1S/C18H18ClN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Clé InChI |
NJSKWFPAHCCJDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


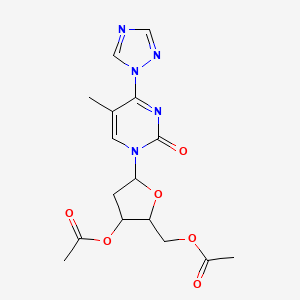
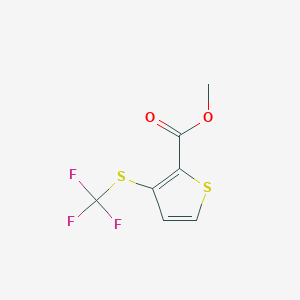


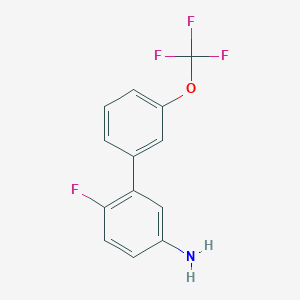


![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)


